An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzamide: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzamide: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis
Abstract
This technical guide offers a comprehensive examination of 4-(Methylamino)-3-nitrobenzamide, a pivotal chemical intermediate in the fields of medicinal chemistry and drug development. The document elucidates its chemical structure, physicochemical properties, and detailed synthesis protocols. We delve into the causality behind the synthetic strategies and explore its significant applications as a versatile building block for a range of active pharmaceutical ingredients (APIs), including anticoagulants, and candidates for anti-cancer and anti-inflammatory therapies. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust technical foundation for utilizing this compound in their work.
Core Compound Identification and Physicochemical Profile
4-(Methylamino)-3-nitrobenzamide is an aromatic organic compound distinguished by a benzamide core functionalized with both a methylamino group and a nitro group. These substituents are critical to its utility, offering multiple reaction sites for further molecular elaboration. The electron-withdrawing nature of the nitro group, positioned ortho to the methylamino group and meta to the carboxamide, significantly influences the molecule's reactivity and electronic properties.
Chemical Structure and Identifiers
The unique arrangement of functional groups on the benzene ring makes this compound a valuable precursor in complex synthetic pathways.
Caption: Chemical structure of 4-(Methylamino)-3-nitrobenzamide.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-4-(methylamino)-3-nitrobenzamide | [1] |
| CAS Number | 41263-72-3 | [1] |
| Molecular Formula | C₉H₁₁N₃O₃ | [1][2] |
| Molecular Weight | 209.20 g/mol | [1][2][3] |
| Canonical SMILES | CNC1=C(C=C(C=C1)C(=O)NC)[O-] | [1][4] |
| InChI | InChI=1S/C9H11N3O3/c1-10-7-4-3-6(9(13)11-2)5-8(7)12(14)15/h3-5,10H,1-2H3,(H,11,13) | [1] |
| InChIKey | FDPTYFWGUOZYDO-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data Summary
| Property | Value | Source |
|---|---|---|
| Physical State | Pale-yellow to Yellow-brown Solid | |
| Boiling Point | 347.1±32.0 °C (Predicted) | [5] |
| Density | 1.399±0.06 g/cm³ (Predicted) | [5] |
| pKa | 15.74±0.50 (Predicted) | [5] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions |[6] |
Synthesis and Reaction Mechanism
The synthesis of 4-(Methylamino)-3-nitrobenzamide is a well-established multi-step process that begins with readily available starting materials. The pathway leverages fundamental organic reactions, making it scalable and efficient.[7] A high overall yield of up to 97.5% has been reported for this synthetic sequence.[7]
Synthetic Workflow Overview
The most common synthetic route involves three primary stages: nucleophilic aromatic substitution, acyl chlorination, and subsequent amidation.
Caption: High-level workflow for the synthesis of 4-(Methylamino)-3-nitrobenzamide.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis, with checkpoints for monitoring reaction progress.
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (Intermediate)
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Rationale: This step utilizes a nucleophilic aromatic substitution reaction. The highly electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom at the C4 position susceptible to displacement by the methylamine nucleophile.
-
Procedure:
-
Suspend 4-chloro-3-nitrobenzoic acid in a 30% aqueous solution of methylamine in a round-bottom flask fitted with a reflux condenser.[8]
-
Heat the mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Upon completion, cool the reaction mixture and acidify it with hydrochloric acid to precipitate the product.[8]
-
Filter the resulting yellow solid, wash thoroughly with water to remove salts, and dry to obtain pure 4-(methylamino)-3-nitrobenzoic acid.[8]
-
Step 2: Acyl Chlorination to form 4-(Methylamino)-3-nitrobenzoyl chloride (Intermediate)
-
Rationale: The carboxylic acid is converted to a more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation, converting the hydroxyl group of the carboxylic acid into a good leaving group. A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction via the formation of a Vilsmeier intermediate.
-
Procedure:
-
Suspend the dried 4-(methylamino)-3-nitrobenzoic acid in a suitable inert solvent (e.g., dichloromethane).
-
Add a catalytic amount of DMF.[8]
-
Slowly add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature under an inert atmosphere.[8]
-
Stir the mixture at room temperature for several hours (e.g., 4 hours) until the reaction is complete, indicated by the cessation of gas evolution.[8]
-
Remove the excess solvent and thionyl chloride under reduced pressure to yield the crude 4-(methylamino)-3-nitrobenzoyl chloride, which is often used directly in the next step.[8]
-
Step 3: Amidation to 4-(Methylamino)-3-nitrobenzamide (Final Product)
-
Rationale: This is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by a suitable amine. To produce the title compound, 4-(Methylamino)-3-nitrobenzamide, ammonia would be used. For N-substituted derivatives, a primary or secondary amine is used.
-
Procedure (for the N-methyl derivative as an example):
-
Dissolve the crude 4-(methylamino)-3-nitrobenzoyl chloride in a dry, non-protic solvent like dichloromethane in a flask under an inert atmosphere.[2]
-
Cool the solution to 0°C using an ice bath.[8]
-
Add a solution of the desired amine (e.g., a 25% aqueous solution of methylamine for the N-methyl derivative) dropwise to the stirred acyl chloride solution.[2] An exothermic reaction is expected.
-
Allow the reaction to stir for a period ranging from 30 minutes to 8 hours, monitoring progress by TLC.[8]
-
Upon completion, perform an aqueous workup by washing the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2][8]
-
If necessary, purify the product by recrystallization from a suitable solvent like ethanol/water.[2]
-
Applications in Drug Discovery and Development
4-(Methylamino)-3-nitrobenzamide and its immediate precursor, the acyl chloride, are highly valued in medicinal chemistry.[8] Their structure allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[8]
-
Scaffold for API Synthesis: It is a critical building block for numerous APIs, including those with anti-cancer, anti-viral, and anti-inflammatory properties.[8]
-
Intermediate for Anticoagulants: The related intermediate, 4-(methylamino)-3-nitrobenzoyl chloride, is a key component in the synthesis of the direct thrombin inhibitor Dabigatran Etexilate, a widely used anticoagulant.[8]
-
Precursor for Heterocyclic Compounds: The nitro group can be readily reduced to an amine, which can then undergo cyclization or coupling reactions. This makes the scaffold useful for creating benzimidazole and triazole derivatives, which have been investigated for treating diabetes, hypertension, and immune disorders.[2][7]
-
Combinatorial Chemistry: The reactivity of the derived acyl chloride with various amines allows for the efficient generation of large libraries of N-substituted benzamide derivatives.[8] These libraries are invaluable for high-throughput screening to identify new drug leads.[8]
Safety, Handling, and Toxicology
Due to its potential biological activity and chemical reactivity, 4-(Methylamino)-3-nitrobenzamide must be handled with appropriate precautions. The following GHS hazard classifications have been reported for the closely related N-methyl derivative.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source |
|---|---|---|---|
| Hazard Statement | H302 | Harmful if swallowed | [1] |
| Hazard Statement | H312 | Harmful in contact with skin | [1] |
| Hazard Statement | H315 | Causes skin irritation | [1] |
| Hazard Statement | H319 | Causes serious eye irritation | [1] |
| Hazard Statement | H332 | Harmful if inhaled | [1] |
| Hazard Statement | H335 | May cause respiratory irritation | [1] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
-
Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[6]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Offer excess material to a licensed hazardous material disposal company.[9]
Conclusion
4-(Methylamino)-3-nitrobenzamide is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined synthesis, versatile reactivity, and proven utility as a precursor to complex, biologically active molecules solidify its importance for researchers and developers. The strategic placement of its functional groups provides a reliable and adaptable platform for building the next generation of therapeutics. A thorough understanding of its properties, synthesis, and safety is paramount for leveraging its full potential in the laboratory and beyond.
References
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PubChem. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
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Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Retrieved from [Link]
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PubChemLite. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide. Retrieved from [Link]
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